2-Chloro-6-fluorophenylmethylsulfone: Structural Profiling, Synthesis, and Utility in Late-Stage Functionalization
2-Chloro-6-fluorophenylmethylsulfone: Structural Profiling, Synthesis, and Utility in Late-Stage Functionalization
Executive Summary
In the landscape of modern drug discovery and rational molecular design, densely functionalized aromatic building blocks are paramount. 2-Chloro-6-fluorophenylmethylsulfone (CAS: 1208077-75-1)[1] is a highly specialized, di-halogenated aryl sulfone that serves as a versatile linchpin in organic synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic routing, and mechanistic utility. By exploiting the orthogonal reactivity of its ortho-fluoro and ortho-chloro substituents, researchers can execute highly regioselective Nucleophilic Aromatic Substitutions (SNAr) and subsequent cross-coupling reactions, making this molecule an invaluable asset in the development of complex active pharmaceutical ingredients (APIs).
Molecular Architecture & Physicochemical Profiling
Structural Analysis: Steric and Electronic Effects
The chemical behavior of 2-Chloro-6-fluorophenylmethylsulfone is dictated by the synergistic electronic effects of its three substituents:
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The Methylsulfonyl Group (-SO₂CH₃): Acting as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, the sulfone moiety severely depletes electron density from the aromatic core, particularly at the ortho and para positions.
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The Ortho-Fluoro Substituent: Fluorine's extreme electronegativity hyper-polarizes the adjacent carbon, rendering it highly susceptible to nucleophilic attack.
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The Ortho-Chloro Substituent: While also electron-withdrawing, chlorine is larger and less electronegative than fluorine. It provides steric shielding to one side of the molecule while serving as a viable leaving group for transition-metal catalysis.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of the molecule, combining established structural data[1] with extrapolated physical metrics based on the foundational analog, methyl phenyl sulfone[2].
| Property | Value | Method / Source |
| Chemical Formula | C₇H₆ClFO₂S | Structural Calculation[1] |
| Molecular Weight | 208.64 g/mol | Structural Calculation[1] |
| CAS Registry Number | 1208077-75-1 | Chemical Database[1] |
| Physical State | White to off-white crystalline solid | Extrapolated Analog Data[2] |
| Melting Point | ~85–105 °C | Estimated from baseline sulfones[2] |
| Boiling Point | ~300–320 °C (at 760 mmHg) | Estimated from baseline sulfones[2] |
| Density | ~1.40–1.50 g/cm³ | Estimated from baseline sulfones[2] |
| LogP (Lipophilicity) | ~1.5–2.0 | Predictive Modeling |
Synthetic Methodologies
The most robust and scalable route to synthesize 2-chloro-6-fluorophenylmethylsulfone is the exhaustive oxidation of its corresponding thioether precursor, 2-chloro-6-fluorophenyl methyl sulfide.
Step-by-Step Protocol: Oxidation of Thioether to Sulfone
Causality & Rationale: The transformation of a thioether to a sulfone requires a strong, controlled oxidant. meta-Chloroperoxybenzoic acid (mCPBA) is selected due to its high solubility in halogenated solvents and its thermodynamic ability to drive the reaction past the intermediate sulfoxide stage when used in stoichiometric excess[3],[4].
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Substrate Dissolution: Dissolve 1.0 equivalent of 2-chloro-6-fluorophenyl methyl sulfide in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of substrate) under an inert argon atmosphere[4].
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Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial oxidation of the sulfide to the sulfoxide is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses the formation of off-target oxidation byproducts[3].
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Oxidant Addition: Dropwise, add a solution of mCPBA (2.2 to 2.5 equivalents, typically 70-77% active oxidant) dissolved in DCM or CHCl₃[4]. The super-stoichiometric excess ensures the transient sulfoxide is fully oxidized to the target sulfone.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient room temperature. Stir for 2–4 hours.
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In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating: the starting thioether (high Rf ) will disappear, transiently forming the sulfoxide (low Rf ), which ultimately converts entirely to the target sulfone (medium Rf ).
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Safety Quench (Critical): Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. Causality: This is a mandatory safety measure to chemically reduce any unreacted peroxide species, neutralizing explosive hazards prior to solvent concentration[3]. Validate peroxide destruction using KI-starch indicator paper.
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Workup & Purification: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize and extract the meta-chlorobenzoic acid byproduct. Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via recrystallization.
Synthetic workflow for 2-Chloro-6-fluorophenylmethylsulfone via thioether oxidation.
Mechanistic Utility in Drug Discovery
2-Chloro-6-fluorophenylmethylsulfone is an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr). The methylsulfonyl group (-SO₂CH₃) acts as a powerful activating group, priming the ortho positions of the aromatic ring for nucleophilic attack[5].
The Causality of Regioselectivity (F vs. Cl Displacement)
When this molecule is exposed to a nucleophile (e.g., a primary or secondary amine), substitution occurs almost exclusively at the carbon bearing the fluorine atom, leaving the chlorine atom intact.
While counterintuitive from the perspective of standard SN2 reactions—where the C-F bond is notoriously strong and unreactive—SNAr kinetics are governed by entirely different principles. The rate-determining step in an SNAr reaction is not the departure of the leaving group, but rather the initial nucleophilic attack to form a negatively charged intermediate known as the Meisenheimer complex [5].
Because fluorine is the most electronegative element, it exerts a profound inductive pull, hyper-polarizing the C-F bond and drawing electron density away from the ipso-carbon. This dramatically lowers the activation energy for the nucleophile's approach and highly stabilizes the resulting anionic Meisenheimer complex. Consequently, in SNAr reactions, the leaving group ability is inverted compared to aliphatic systems: F > Cl ≈ Br > I [5]. The retained ortho-chlorine atom then serves as an orthogonal chemical handle, allowing for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to build complex, poly-substituted molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) pathways exploiting the electron-deficient core.
Analytical Characterization Standards
To ensure the structural integrity and purity of the synthesized 2-Chloro-6-fluorophenylmethylsulfone, the following analytical characterization standards must be met:
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¹H NMR (CDCl₃): The methylsulfonyl protons (-SO₂CH₃) will appear as a highly deshielded, sharp singlet integrating to 3H, typically in the range of 3.20–3.40 ppm. The three aromatic protons will present as a complex multiplet between 7.10–7.60 ppm, exhibiting distinct J-coupling to both the adjacent protons and the fluorine atom.
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¹⁹F NMR (CDCl₃): A distinct signal for the aromatic fluorine will appear in the negative chemical shift region (typically -105 to -115 ppm), split into a doublet or double-doublet by the adjacent aromatic protons.
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¹³C NMR (CDCl₃): The methyl carbon will resonate around 40–45 ppm. The ipso-carbon attached to the fluorine will exhibit a massive one-bond carbon-fluorine coupling constant ( 1JCF≈250 Hz), appearing as a widely spaced doublet.
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Infrared (IR) Spectroscopy: The presence of the sulfone group is definitively confirmed by two strong, distinct absorption bands corresponding to the asymmetric and symmetric S=O stretching vibrations at approximately 1320 cm⁻¹ and 1150 cm⁻¹, respectively.
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Mass Spectrometry (ESI-MS): Positive ion mode will yield the protonated molecular ion [M+H]+ at m/z 209.0 (with a characteristic M+2 isotope peak at 211.0 due to the ³⁵Cl/³⁷Cl isotopic ratio of ~3:1).
References
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- Source: acs.
- Source: mdpi.
- Source: wikipedia.
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- 1. 1208077-75-1_CAS号:1208077-75-1_CAS No.:1208077-75-1 - 化源网 [m.chemsrc.com]
- 2. Methyl phenyl sulfone | CAS#:3112-85-4 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
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